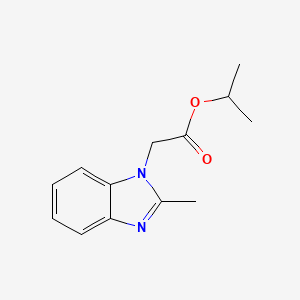

propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate typically involves the esterification of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the reaction mixture is cooled, and the product is isolated by extraction and purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted benzodiazole derivatives.

Applications De Recherche Scientifique

Chemistry

Propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate serves as a valuable building block in organic synthesis. Its structural features allow for the creation of more complex molecules through various chemical reactions:

- Oxidation : Can be oxidized to form carboxylic acids or ketones.

- Reduction : The ester group can be reduced to an alcohol.

- Substitution : Nucleophilic substitution can occur at the benzodiazole ring .

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of benzodiazoles possess significant antimicrobial effects against various bacterial strains and fungi. For instance, related compounds have demonstrated MIC values indicating strong activity against Gram-positive and Gram-negative bacteria .

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| N1 | 1.27 | Staphylococcus aureus |

| N8 | 1.43 | Escherichia coli |

| N22 | 2.60 | Klebsiella pneumoniae |

- Anticancer Activity : The anticancer potential of benzodiazole derivatives has been explored extensively. In vitro studies have shown that certain derivatives exhibit IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating promising selective cytotoxicity against cancer cell lines .

Medicine

The structural similarity of this compound to other bioactive compounds suggests its potential as a therapeutic agent. Research is ongoing into its efficacy in treating various conditions, particularly due to its ability to inhibit specific biological targets relevant in cancer therapy and antimicrobial action .

Case Studies

Several studies have highlighted the applications of this compound:

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of synthesized benzodiazole derivatives against multiple pathogens using the tube dilution technique. Results indicated that certain compounds exhibited significant antimicrobial effects, suggesting that this compound could be a candidate for further development in antimicrobial therapies .

Case Study 2: Anticancer Screening

In another investigation focusing on anticancer properties, compounds derived from benzodiazoles were tested against human colorectal carcinoma cell lines (HCT116). The results showed that several derivatives had lower IC50 values compared to conventional chemotherapy agents, indicating their potential as effective anticancer agents .

Mécanisme D'action

The mechanism of action of propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate involves its interaction with specific molecular targets. The benzodiazole moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2-Methyl-1H-1,3-benzodiazol-1-yl)acetic acid: The parent acid of the ester.

Propan-2-yl 2-(1H-1,3-benzodiazol-1-yl)acetate: A similar compound lacking the methyl group on the benzodiazole ring.

Propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoate: A derivative with a different ester group.

Uniqueness

Propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate is unique due to the presence of both the isopropyl ester and the methyl-substituted benzodiazole moiety. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds. The methyl group can influence the compound’s reactivity and binding affinity to molecular targets, potentially enhancing its efficacy in certain applications.

Activité Biologique

Propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate, also known by its CAS number 933944-55-9, is an organic compound with significant potential in biological research and therapeutic applications. This article examines its biological activity, including its interactions with molecular targets, mechanisms of action, and relevant research findings.

Molecular Formula: C13H16N2O2

Molecular Weight: 232.27 g/mol

Solubility: Slightly soluble in chloroform and methanol, soluble in DMSO

Structural Features: The compound features a benzodiazole ring and an acetate moiety that contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity. Notably, the presence of the benzodiazole and acetate moieties enhances these interactions, potentially leading to therapeutic effects.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a variety of biological activities:

- Enzyme Inhibition: In vitro studies have shown that related benzodiazole derivatives can inhibit acetylcholinesterase (AChE), an important target for treating neurodegenerative diseases. The effectiveness of these inhibitors is often quantified using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity.

| Compound | IC50 (µM) | Target |

|---|---|---|

| Benzodiazole Derivative A | 5.0 | AChE |

| Benzodiazole Derivative B | 3.9 | AChE |

In Vitro Studies

In vitro studies focusing on this compound have demonstrated its potential as an enzyme inhibitor. For example, a study evaluated the compound's ability to inhibit AChE in human neuroblastoma cells, showing promising results comparable to established inhibitors.

Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound interacts with target proteins. These studies provide insights into binding affinities and the nature of interactions at the molecular level, which are critical for understanding the compound's potential therapeutic applications.

Research Findings

Recent research has highlighted the compound's potential in various fields:

-

Antiproliferative Effects: Similar benzodiazole derivatives have been evaluated for their antiproliferative effects in cancer cell lines. For instance, compounds were tested against MCF-7 breast cancer cells, showing varying degrees of efficacy.

Compound Cell Line IC50 (nM) Compound X MCF-7 3.9 Compound Y MCF-7 12.5 - Therapeutic Applications: The unique structure of this compound suggests it may interact with specific molecular targets in drug discovery processes. Its structural features allow for modifications that could enhance its therapeutic profile.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with substituted benzodiazole precursors. For example, coupling 2-methyl-1H-1,3-benzodiazole derivatives with propan-2-yl acetates under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) with catalytic bases like triethylamine. Purification is achieved via column chromatography, and yields are optimized by controlling temperature (70–100°C) and reaction time (6–12 hours). Structural validation employs melting point analysis, IR (to confirm ester and benzodiazole functional groups), and NMR (¹H/¹³C for regiochemical assignment) .

Q. What spectroscopic and analytical methods are critical for confirming the structural integrity of this compound?

Key techniques include:

- IR spectroscopy : Identifies ester carbonyl (C=O stretch ~1700–1750 cm⁻¹) and benzodiazole ring vibrations (C=N stretches ~1500–1600 cm⁻¹).

- NMR spectroscopy : ¹H NMR resolves methyl groups (δ 1.2–1.5 ppm for propan-2-yl), benzodiazole protons (δ 7.0–8.5 ppm), and acetate methylene (δ 4.0–4.5 ppm). ¹³C NMR confirms carbonyl carbons (~170 ppm) and aromatic ring systems.

- Elemental analysis : Validates purity by comparing calculated vs. experimental C/H/N percentages (discrepancies >0.3% indicate impurities) .

Q. How is X-ray crystallography utilized to resolve the molecular geometry of this compound?

Single-crystal X-ray diffraction (SCXRD) is performed using a Nonius KappaCCD diffractometer with MoKα radiation (λ = 0.71073 Å). Data collection at 173 K minimizes thermal motion artifacts. SHELXL refines the structure, resolving bond lengths (e.g., C–O ester bonds at ~1.21 Å) and dihedral angles (e.g., 88.41° between benzodiazole and acetate planes). Weak C–H⋯O hydrogen bonds are identified using Fourier difference maps .

Advanced Research Questions

Q. How can researchers resolve discrepancies between calculated and observed elemental composition data during characterization?

Discrepancies often arise from incomplete purification or solvent retention. Mitigation strategies include:

- Repeated recrystallization from ethanol or acetonitrile to remove residual solvents.

- Thermogravimetric analysis (TGA) to detect solvent/moisture content.

- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺). Adjustments in stoichiometry or reaction time may improve yield and purity .

Q. What strategies are recommended for refining crystal structures with weak hydrogen-bonding interactions?

SHELXL refinement incorporates restraints for poorly resolved hydrogen atoms. For weak C–H⋯O interactions (2.5–3.0 Å):

- Apply isotropic displacement parameters (Uiso) constrained to 1.2×Ueq of the parent atom.

- Use the SUMP and SIMU commands to model anisotropic thermal motion.

- Validate with R-factor convergence (target: R1 < 0.05 for I > 2σ(I)) and Hirshfeld surface analysis .

Q. How can molecular docking studies predict the biological interactions of this compound?

Docking software (e.g., AutoDock Vina) simulates binding to targets like DNA or enzymes. The benzodiazole ring’s planar structure facilitates π-π stacking with aromatic residues (e.g., tyrosine or tryptophan). Docking poses (e.g., "purple" or "cyan" conformers in ) are scored using binding energy (ΔG < −7 kcal/mol indicates strong affinity). MD simulations (100 ns) assess stability via root-mean-square deviation (RMSD < 2.0 Å) .

Q. What is the significance of the planar benzodiazole-acetate geometry in this compound’s physicochemical behavior?

The near-planar arrangement (dihedral angle ~88°) between benzodiazole and acetate groups enhances:

- Crystallinity : Facilitates dense packing via van der Waals interactions.

- Electron delocalization : Improves UV absorbance (λmax ~270–300 nm) and fluorescence properties.

- Bioactivity : Promotes intercalation with DNA or binding to hydrophobic enzyme pockets .

Q. How do SHELXT and SHELXD improve space-group determination for challenging crystallographic data?

SHELXT automates space-group assignment using intensity statistics (e.g., E-value clustering). For twinned crystals, SHELXD’s dual-space algorithm resolves overlapping reflections via Patterson map deconvolution. Key parameters:

Propriétés

IUPAC Name |

propan-2-yl 2-(2-methylbenzimidazol-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9(2)17-13(16)8-15-10(3)14-11-6-4-5-7-12(11)15/h4-7,9H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVOHOUXTXMBTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC(=O)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.